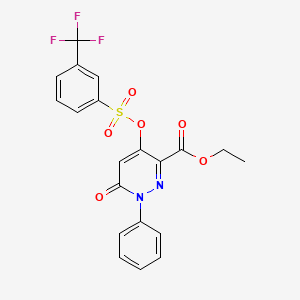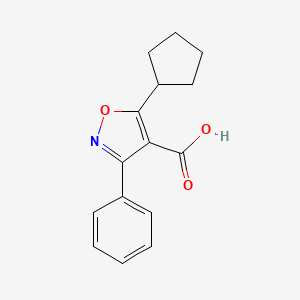
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is an organic compound characterized by its complex structure, which includes a cyclopropane ring, tetrahydroquinoline core, and dimethoxyphenyl group. This unique compound has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea typically involves a multi-step process:
Step 1: Cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. This step forms the intermediate cyclopropanecarbonyl-tetrahydroquinoline.
Step 2: The intermediate undergoes further reaction with 3,5-dimethoxyaniline to introduce the dimethoxyphenyl group.
Step 3: The final product, this compound, is obtained through a urea formation reaction using phosgene or an alternative carbodiimide.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to ensure high yields and purity. Typical industrial methods include:
Employing continuous flow reactors to improve reaction efficiency and consistency.
Utilizing advanced purification techniques such as recrystallization and column chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea undergoes a variety of chemical reactions:
Oxidation: This compound can be oxidized under mild conditions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.
Substitution: Electrophilic and nucleophilic substitutions are possible, especially on the aromatic dimethoxyphenyl ring, using common reagents like halogens or Grignard reagents. The major products from these reactions depend on the specific reagents and conditions used, often resulting in various derivatives that maintain the core structure of the original compound.
Aplicaciones Científicas De Investigación
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Serves as a building block for the synthesis of complex organic molecules and fine chemicals.
Biology: Investigated for its potential to modulate biological pathways and its binding affinity to various biomolecules.
Medicine: Explored as a candidate for drug development, particularly in the treatment of conditions where its unique structure may confer specific therapeutic benefits.
Industry: Utilized in the development of materials with specialized properties, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea varies depending on its application. In medicinal chemistry, it often targets specific proteins or enzymes, modulating their activity through binding interactions:
Molecular Targets: Includes enzymes, receptors, and other proteins relevant to disease pathways.
Pathways Involved: Alters signaling pathways, metabolic processes, or gene expression, resulting in therapeutic effects.
Comparación Con Compuestos Similares
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is compared to similar compounds in its class, such as:
1-(Cyclopropanecarbonyl)-2,3,4-tetrahydroquinolin: Lacks the dimethoxyphenyl group, resulting in different biological activity.
3-(3,5-Dimethoxyphenyl)-1-urea derivatives: Similar structure but with variations in the cyclic core, affecting its chemical behavior and applications.
This compound's unique combination of structural elements gives it distinct properties that set it apart from these related molecules, making it a valuable subject of study in various scientific domains.
Propiedades
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-18-11-17(12-19(13-18)29-2)24-22(27)23-16-7-8-20-15(10-16)4-3-9-25(20)21(26)14-5-6-14/h7-8,10-14H,3-6,9H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLZEMUCFAXMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807045.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B2807046.png)


![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)
![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methoxyethan-1-one](/img/structure/B2807055.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)


![2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2807061.png)

